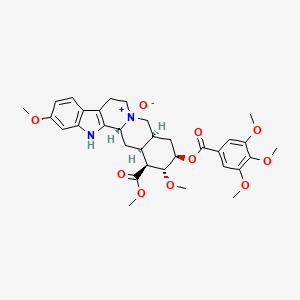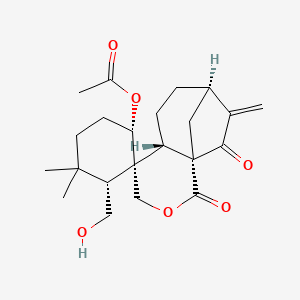
3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine
Overview
Description
3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine (CQD) is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. CQD has been studied for its potential use in the synthesis of new drugs, as well as its ability to act as an inhibitor of various enzymes. In addition, CQD has been studied for its possible use in the treatment of various diseases and medical conditions.
Scientific Research Applications
3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine has been studied for its potential use in the synthesis of new drugs. In particular, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine has been studied for its ability to act as an inhibitor of various enzymes, including cytochrome P450, monoamine oxidase, and cyclooxygenase. In addition, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine has been studied for its potential use in the treatment of various diseases and medical conditions, such as Alzheimer’s disease, Parkinson’s disease, and cancer.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine is not fully understood. However, it has been suggested that 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine may act as an inhibitor of various enzymes by binding to the active sites of these enzymes and preventing them from catalyzing the reactions necessary for the synthesis of new drugs. In addition, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine may also act as an inhibitor of various pathways involved in the progression of various diseases and medical conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine are not fully understood. However, it has been suggested that 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine may act as an inhibitor of various enzymes involved in the synthesis of new drugs, as well as pathways involved in the progression of various diseases and medical conditions. In addition, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine may also have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine in lab experiments is its ability to act as an inhibitor of various enzymes involved in the synthesis of new drugs. In addition, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine may also have anti-inflammatory, antioxidant, and anti-cancer properties. However, there are some limitations to using 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine in lab experiments. For example, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine is a novel compound and its effects are not fully understood, so further research is needed to fully understand its effects. In addition, 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine may have some toxic effects, so caution should be taken when using it in lab experiments.
Future Directions
There are several potential future directions for 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine research. For example, further research is needed to fully understand the mechanism of action of 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine and its effects on various diseases and medical conditions. In addition, further research is needed to develop new syntheses methods for 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine and to optimize its use in lab experiments. Additionally, further research is needed to develop new therapeutic applications for 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine and to investigate its potential toxic effects. Finally, further research is needed to investigate the potential use of 3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine as an inhibitor of various enzymes involved in the synthesis of new drugs.
properties
IUPAC Name |
3-cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c1-27-20-13-18-19(14-21(20)28-2)25-23(30-15-17-11-7-8-12-29-17)26(22(18)24)16-9-5-3-4-6-10-16/h13-14,16-17,24H,3-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPLZVBTRVPSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3CCCCO3)C4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119877 | |
| Record name | 3-Cycloheptyl-6,7-dimethoxy-2-[[(tetrahydro-2H-pyran-2-yl)methyl]thio]-4(3H)-quinazolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cycloheptyl-6,7-dimethoxy-2-(oxan-2-ylmethylsulfanyl)quinazolin-4-imine | |
CAS RN |
477848-91-2 | |
| Record name | 3-Cycloheptyl-6,7-dimethoxy-2-[[(tetrahydro-2H-pyran-2-yl)methyl]thio]-4(3H)-quinazolinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cycloheptyl-6,7-dimethoxy-2-[[(tetrahydro-2H-pyran-2-yl)methyl]thio]-4(3H)-quinazolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3037176.png)

![(1R,9S)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B3037179.png)


![4-[(2-Chlorophenyl)sulfanyl]aniline](/img/structure/B3037187.png)


![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)



